molecular formula C19H14BrNO2 B450251 2-bromo-N-(2-phenoxyphenyl)benzamide

2-bromo-N-(2-phenoxyphenyl)benzamide

Cat. No.: B450251
M. Wt: 368.2g/mol
InChI Key: BSVJTYIMIWJQRA-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-phenoxyphenyl)benzamide is a brominated benzamide derivative featuring a phenoxyphenyl substituent at the amide nitrogen. For example, 4-chloro-N-(2-phenoxyphenyl)benzamide (C₁₉H₁₄ClNO₂) crystallizes in a monoclinic system (space group P2₁/c) with distinct hydrogen bonding patterns involving C–H/O interactions and π-π stacking . The synthesis of such compounds typically involves reacting substituted benzoyl chlorides (e.g., 2-bromobenzoyl chloride) with aniline derivatives (e.g., 2-phenoxyaniline) in acetonitrile under reflux . The bromine atom at the ortho position likely enhances steric and electronic effects, influencing molecular conformation and reactivity.

Properties

Molecular Formula

C19H14BrNO2

Molecular Weight

368.2g/mol

IUPAC Name

2-bromo-N-(2-phenoxyphenyl)benzamide

InChI

InChI=1S/C19H14BrNO2/c20-16-11-5-4-10-15(16)19(22)21-17-12-6-7-13-18(17)23-14-8-2-1-3-9-14/h1-13H,(H,21,22)

InChI Key

BSVJTYIMIWJQRA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings from Comparisons

Substituent Position Effects: Ortho vs. Para Halogens: Ortho-bromo substituents (e.g., in 2-bromo-N-(tert-butyl)benzamide) induce greater steric hindrance, influencing catalytic activity in Suzuki-Miyaura reactions . Para-halogens (e.g., 4-chloro/4-bromo analogs) facilitate planar molecular conformations due to resonance effects . Electron-Withdrawing Groups: Nitro (NO₂) or methoxy (OMe) groups at the aniline moiety alter electronic density, affecting hydrogen bonding and π-π stacking. For example, 4-bromo-N-(2-nitrophenyl)benzamide exhibits weaker intermolecular interactions than its methoxy-nitro counterpart .

Biological and Catalytic Applications :

  • Antimicrobial Activity : Brominated benzamides in metallophthalocyanines show moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), attributed to bromine’s electronegativity and hydrophobic interactions .
  • Catalytic Utility : Ortho-bromo substituents enhance enantioselectivity in cross-coupling reactions. For instance, 2-bromo-N-(tert-butyl)benzamide achieves 87% ee in asymmetric Suzuki-Miyaura couplings .

Crystallographic and Computational Insights: Hydrogen Bonding: In 4-chloro-N-(2-phenoxyphenyl)benzamide, C–H/O interactions dominate over classical N–H bonds, with a C11(5) hydrogen-bonding descriptor . DFT Studies: Brominated analogs (e.g., 2-bromo-N-(pyrazol-4-yl)benzamide) show stabilization via electrostatic contributions, aligning with experimental observations of hydrogen bonding .

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